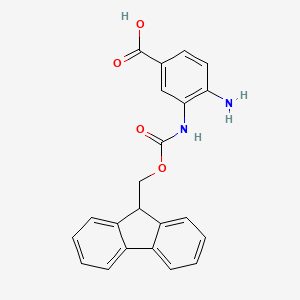

3-Fmoc-4-diaminobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fmoc-4-diaminobenzoic acid is a compound widely used in peptide synthesis, particularly in the preparation of peptide thioesters. It is a derivative of 3,4-diaminobenzoic acid, where the Fmoc (fluorenylmethyloxycarbonyl) group is attached to the amino group. This compound is essential in solid-phase peptide synthesis due to its ability to act as a safety-catch resin, facilitating the preparation of various peptide derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fmoc-4-diaminobenzoic acid typically involves a one-step method where free diaminobenzoic acid is coupled with Fmoc-amino acids. This method yields pure products in 40-94% without any purification steps other than precipitation . The reaction conditions are mild, and the process is efficient, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and efficient coupling reagents has streamlined the process, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fmoc-4-diaminobenzoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoxalines and benzimidazoles.

Reduction: Reduction of nitro groups to amines.

Substitution: Coupling with amino acids to form peptide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: For cyclocondensations to form quinoxalines and benzimidazoles.

Reducing agents: For the reduction of nitro groups.

Coupling reagents: Such as HBTU and DIC for peptide bond formation.

Major Products

The major products formed from these reactions include:

Peptide thioesters: Used in native chemical ligation.

Quinoxalines and benzimidazoles: Formed through cyclocondensations.

Applications De Recherche Scientifique

Chemical Applications

1. Peptide Synthesis

3-Fmoc-4-diaminobenzoic acid is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, which is crucial for forming peptide bonds. Upon exposure to basic conditions, the Fmoc group can be removed, allowing the amino group to participate in further reactions to form peptides. This compound is particularly useful for synthesizing peptide thioesters and cyclic peptides through native chemical ligation .

2. Synthesis of Unnatural Amino Acids

Recent studies have demonstrated that this compound can be utilized to prepare unusual amino acid derivatives. For example, a one-step method combining free diaminobenzoic acid with Fmoc-amino acids yielded derivatives such as (2-naphthyl) alanine and 6-aminohexanoic acid with moderate yields of 50% and 65%, respectively . This versatility enhances the repertoire of amino acids available for peptide synthesis.

| Application | Details |

|---|---|

| Peptide Synthesis | Used to prepare peptide thioesters and cyclic peptides |

| Synthesis of Unnatural Amino Acids | Produces derivatives with moderate yields |

Biological Applications

1. Protein-Protein Interactions

In biological research, this compound facilitates the study of protein-protein interactions. By incorporating this compound into peptide sequences, researchers can investigate how proteins interact at a molecular level, which is essential for understanding various biological processes and disease mechanisms .

2. Enzyme Mechanisms

The compound also plays a role in elucidating enzyme mechanisms by serving as a substrate or inhibitor in biochemical reactions. Its ability to form stable peptide bonds makes it an ideal candidate for studying enzyme specificity and activity.

Medical Applications

1. Development of Therapeutic Agents

this compound is instrumental in developing peptide-based drugs. Its ability to form complex peptides allows for the design of therapeutic agents that can target specific biological pathways. This application is particularly relevant in designing drugs for cancer treatment and other diseases where peptide hormones or signaling molecules play a critical role .

2. Drug Delivery Systems

The compound can also be utilized in creating polymer-peptide conjugates, enhancing drug delivery systems. By linking therapeutic peptides to polymers, researchers can improve the stability and bioavailability of drugs while minimizing side effects.

Industrial Applications

1. Production of Functionalized Peptides

In industrial settings, this compound is used to produce functionalized peptides on a larger scale. Automated peptide synthesizers streamline the production process, ensuring high yield and purity . The compound's role as a safety-catch resin further enhances its utility in industrial applications.

2. Polymer-Peptide Conjugates

The compound's ability to form stable linkages with polymers makes it valuable in producing advanced materials with specific functionalities. These polymer-peptide conjugates have applications ranging from drug delivery systems to biomaterials used in tissue engineering.

Mécanisme D'action

The mechanism of action of 3-Fmoc-4-diaminobenzoic acid involves its ability to act as a safety-catch resin in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. This process is crucial for the efficient synthesis of peptide thioesters and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Diaminobenzoic acid: The parent compound, used in similar applications but lacks the Fmoc protection.

Fmoc-amino acids: Used in peptide synthesis but do not have the dual functionality of 3-Fmoc-4-diaminobenzoic acid.

Uniqueness

This compound is unique due to its dual functionality, combining the protective Fmoc group with the reactive diaminobenzoic acid. This makes it highly versatile and efficient in peptide synthesis, particularly in the preparation of peptide thioesters .

Activité Biologique

3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz) is a compound widely used in peptide synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of Fmoc-Dbz, focusing on its antimicrobial properties, synthesis methods, and applications in drug development.

Chemical Structure and Properties

Fmoc-Dbz is characterized by the presence of a fluoromethyl (Fmoc) protecting group attached to a 4-diaminobenzoic acid core. This structure enhances its stability during synthesis and allows for selective reactions at the amino groups. The molecular formula is C15H16N2O4 with a molecular weight of 288.30 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Fmoc-Dbz derivatives. The compound has been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Fmoc-Dbz Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Fmoc-Dbz | S. aureus | 32 µg/mL | |

| Fmoc-Dbz | P. aeruginosa | 16 µg/mL | |

| Fmoc-Dbz Derivative | C. albicans | 8 µg/mL |

The dimerization of Fmoc-Dbz derivatives has been shown to enhance their antimicrobial efficacy significantly, with some derivatives achieving up to 16-fold lower MIC values compared to their monomeric counterparts. This increased activity can be attributed to improved membrane permeabilization and greater interaction with bacterial cell walls .

Synthesis Methods

The synthesis of Fmoc-Dbz can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and one-step coupling reactions. A notable approach involves the coupling of free diaminobenzoic acid with Fmoc-amino acids, yielding high purity products without extensive purification steps.

Table 2: Synthesis Methods for Fmoc-Dbz

| Method | Yield (%) | Advantages |

|---|---|---|

| One-step coupling | 40-94 | Simple procedure, no chromatography needed |

| Solid-phase peptide synthesis | Variable | Scalable for large-scale production |

The one-step method reported yields between 40% to 94%, depending on the amino acid used, facilitating efficient production for research purposes .

Case Studies and Applications

Case Study 1: Antimicrobial Peptide Development

A study demonstrated the use of Fmoc-Dbz in developing novel antimicrobial peptides that exhibited enhanced stability and activity against resistant bacterial strains. The incorporation of Fmoc-Dbz into peptide sequences allowed for better folding and bioactivity due to its structural properties .

Case Study 2: Drug Delivery Systems

Fmoc-Dbz has been explored as a component in drug delivery systems, where its ability to form stable complexes with therapeutic agents enhances their delivery efficiency. The hydrophobic nature of the Fmoc group aids in encapsulating hydrophobic drugs, improving their solubility and bioavailability .

Propriétés

IUPAC Name |

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZBKSOHQLVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.